molecular formula C15H8Cl3N3OS B2616407 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 352678-64-9

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B2616407
CAS No.: 352678-64-9
M. Wt: 384.66
InChI Key: ILEJTJNTABDNTN-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a synthetic compound featuring a chlorinated thiazole core, a structure recognized for its significant potential in pharmaceutical and agrochemical research. This molecule is part of a class of heterocyclic compounds designed for investigative purposes, particularly in the discovery and development of novel bioactive agents. The compound's core structure incorporates a thiazole ring, a privileged scaffold in medicinal chemistry known for its ability to interact with diverse biological targets . Thiazole and related heterocycles are frequently explored in antitumor drug discovery programs. Research into analogous compounds has demonstrated potent inhibitory activity against critical protein kinases, such as c-Met, a receptor tyrosine kinase strongly implicated in tumor growth, progression, and metastasis . The presence of multiple chlorine atoms is a common feature in drug design, as halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets . The specific arrangement of the 3,4-dichlorophenyl moiety is a key structural feature often associated with enhanced biological activity. The primary research application of this compound is in the field of oncology, serving as a key intermediate or a candidate for evaluating antitumor efficacy in biochemical and cellular assays. Its structural characteristics suggest it is a promising candidate for investigating type II kinase inhibitors, which bind to an inactive enzyme conformation and can potentially overcome resistance mutations seen with other inhibitor classes . Researchers utilize this and similar compounds to probe signaling pathways involved in cell proliferation and to develop new therapeutic strategies for treating human cancers. This product is supplied For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3N3OS/c16-10-4-3-8(6-11(10)17)12-7-23-15(20-12)21-14(22)9-2-1-5-19-13(9)18/h1-7H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEJTJNTABDNTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the pyridine and dichlorophenyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide exhibit promising antimicrobial properties. For instance, a series of synthesized derivatives were evaluated for their efficacy against various bacterial strains and fungi. The results indicated that certain compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Table 1: Antimicrobial Activity of Synthesized Derivatives

Compound IDBacterial StrainsFungal StrainsActivity Level
d1E. coliC. albicansHigh
d2S. aureusA. nigerModerate
d3P. aeruginosaC. glabrataLow

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Studies have shown that derivatives can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism involves inducing apoptosis and disrupting cell cycle progression . Molecular docking studies further elucidated the binding affinity of these compounds to specific cancer-related targets.

Table 2: Anticancer Activity Against MCF7 Cell Line

Compound IDIC50 (µM)Mechanism of Action
d612.5Apoptosis induction
d715.0Cell cycle arrest

Pharmacological Applications

The thiazole and pyridine moieties present in the compound are known to enhance biological activity, making it suitable for various pharmacological applications. Research indicates potential use as:

  • Adenosine A1 Receptor Ligands : These compounds may serve as therapeutic agents for epilepsy due to their ability to modulate adenosine receptors .
  • Antiplatelet Agents : Similar structural analogs have been utilized in developing antiplatelet drugs, suggesting a potential application in cardiovascular therapies .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored to modify the compound's structure for enhanced biological activity. For example, substituents on the thiazole ring can significantly influence its pharmacological properties .

Table 3: Synthetic Routes and Yields

Synthetic RouteYield (%)Key Modifications
Route A (Chloroacetylation)85Addition of thiazole moiety
Route B (Piperazine Linkage)75Formation of bis(thienopyridines)

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several classes of thiazol-2-yl amides and halogenated aromatic carboxamides. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Structural Features Biological/Physicochemical Notes Reference(s)
2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide Pyridine-3-carboxamide, 3,4-dichlorophenyl-thiazole High lipophilicity due to Cl substituents; potential kinase interaction via carboxamide H-bonding
5,6-Dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide Additional Cl on pyridine; 3,4-difluorophenyl substituent Reduced steric hindrance (F vs. Cl) may alter binding kinetics; enhanced metabolic stability
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanesulfonamide Methanesulfonamide group instead of pyridine-carboxamide 16% synthesis yield; tested as c-Abl kinase activator; sulfonamide group may enhance solubility
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Acetamide linker; no pyridine ring Twisted conformation (61.8° between thiazole and dichlorophenyl); forms hydrogen-bonded dimers
2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide Chlorophenylacetamide substituent Higher molecular weight (397.71 g/mol); potential for π-π stacking with aromatic systems

Structural and Electronic Differences

  • Linker Groups: The pyridine-3-carboxamide linker in the target compound contrasts with acetamide () or methanesulfonamide (), affecting hydrogen-bond donor/acceptor capacity and conformational flexibility.
  • Ring Systems : The absence of a pyridine ring in ’s acetamide derivative eliminates π-stacking interactions possible in the target compound.

Physicochemical Properties

  • Melting Points : Analogous acetamide derivatives (e.g., ) exhibit high melting points (~459–461 K), suggesting thermal stability common to halogenated aromatics .
  • Solubility : The pyridine-carboxamide group may improve aqueous solubility compared to purely aromatic systems (e.g., ’s phenylacetamide) .

Biological Activity

2-Chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C₁₁H₈Cl₂N₂OS
  • CAS Number : 551913-65-6

This compound features a thiazole moiety linked to a pyridine ring, which is known to influence its biological properties.

Anticancer Activity

Research has indicated that compounds containing thiazole and pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

  • Case Study : A study evaluated the antiproliferative activity of thiazole derivatives against breast and colon cancer cell lines. The results indicated that the presence of a dichlorophenyl group significantly enhanced the cytotoxicity of these compounds compared to their non-substituted analogs .
CompoundCell Line TestedIC50 (µM)Reference
This compoundHT29 (Colon)<10
Analog with no substitutionHT29 (Colon)>30

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth.

  • Findings : In vitro studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 31.25 µg/mL to 62.5 µg/mL depending on the specific derivative tested .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cellular processes leading to apoptosis in cancer cells.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis or function, leading to cell death.
  • SAR Analysis : Structure-activity relationship studies suggest that substituents on the thiazole and pyridine rings significantly affect potency and selectivity against target cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the chemical structure can lead to enhanced biological activities. For example:

  • The presence of halogen atoms (like chlorine) on the phenyl ring increases lipophilicity and improves interaction with biological targets.
  • Variations in the side chains attached to the thiazole or pyridine rings can alter the binding affinity for specific receptors or enzymes involved in disease processes .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Formation of the thiazole ring via Hantzsch thiazole synthesis, using 3,4-dichlorophenyl-substituted precursors. (ii) Coupling of the pyridine-3-carboxamide moiety through nucleophilic acyl substitution or palladium-catalyzed cross-coupling. Critical parameters include temperature control (e.g., maintaining 0–5°C during acyl chloride additions to prevent side reactions) , solvent choice (e.g., THF for improved intermediate solubility), and stoichiometric ratios of reactive groups like chloroacetyl chloride . Yield optimization may require iterative purification via column chromatography or recrystallization.

Q. Which analytical techniques are prioritized for structural validation of this compound?

  • Methodological Answer :
  • X-ray crystallography is gold-standard for unambiguous confirmation of molecular geometry, particularly for assessing dihedral angles between aromatic systems (e.g., thiazole-pyridine orientation) .
  • NMR spectroscopy (¹H/¹³C) identifies substituent patterns, with characteristic shifts for chloroaryl (δ 7.2–7.8 ppm) and thiazole protons (δ 8.1–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight integrity, especially given the compound’s halogen-rich composition .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer :
  • Enzyme inhibition assays : Target kinases or oxidoreductases due to the thiazole-pyridine scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, noting EC₅₀ values relative to chlorophenyl derivatives .
  • Antimicrobial testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via agar dilution methods, given structural analogs’ reported activity .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole-pyridine coupling be addressed during synthesis?

  • Methodological Answer :
  • Protecting group strategies : Temporarily block reactive sites on the pyridine ring (e.g., using tert-butoxycarbonyl [Boc] groups) to direct coupling to the thiazole’s C2 position .
  • Catalytic optimization : Employ Buchwald-Hartwig conditions (Pd₂(dba)₃/XPhos) for C–N bond formation, which enhances selectivity over Ullmann-type reactions .
  • Computational guidance : Use DFT calculations to predict electronic effects of substituents (e.g., electron-withdrawing Cl groups) on reaction pathways .

Q. How should discrepancies between computational docking results and experimental binding data be resolved?

  • Methodological Answer :
  • Force field refinement : Adjust parameters in molecular dynamics simulations to account for halogen bonding (Cl···π interactions) and solvent effects, which are critical for chloroaryl systems .
  • Crystallographic validation : Co-crystallize the compound with its target protein to resolve hydrogen-bonding patterns (e.g., N–H⋯N interactions observed in thiazole derivatives) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to reconcile docking-predicted ΔG values with experimental data .

Q. What mechanistic approaches elucidate the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :
  • Metabolite identification : Use LC-MS/MS to detect hydroxylated or dechlorinated metabolites in liver microsome incubations .
  • Docking studies : Model the compound into CYP3A4/CYP2D6 active sites, focusing on hydrophobic interactions with the thiazole ring and steric clashes from dichlorophenyl groups .
  • Inhibition kinetics : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition mechanisms .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data between computational predictions and experimental measurements?

  • Methodological Answer :
  • Solvent parameter adjustment : Computational models often underestimate the solubilizing effect of DMSO on halogenated aromatics. Refine COSMO-RS simulations with experimental logP values (predicted ~3.5 for this compound) .
  • Polymorph screening : Differential scanning calorimetry (DSC) can identify crystalline vs. amorphous forms, which drastically alter solubility .

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